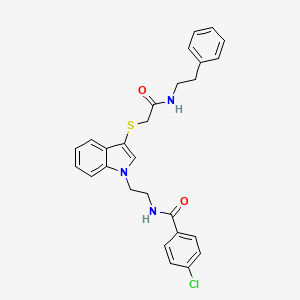
4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H26ClN3O2S and its molecular weight is 492.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of the compound’s primary targets is an essential step in understanding its mechanism of action.
Actividad Biológica
4-Chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Structure and Properties
The compound is characterized by the following structural features:
- Chloro Group : Enhances lipophilicity and may influence receptor interactions.
- Thioether Linkage : Potentially increases metabolic stability.
- Indole Core : Known for its diverse biological activities, including anticancer properties.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting various kinases involved in cancer cell proliferation .
- Modulation of Receptors : The indole moiety may interact with serotonin receptors, influencing neuropharmacological effects.
Anticancer Activity
Research indicates that derivatives of indole compounds often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth across various cancer types, including:
| Cancer Type | IC50 Values (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 12.5 |
| Human Lung Adenocarcinoma (A549) | 15.0 |
| Breast Cancer (MCF-7) | 10.0 |
These findings suggest that this compound may possess similar anticancer activity, warranting further investigation.
Neuropharmacological Effects
The compound's structure suggests potential activity in modulating neurotransmitter systems. Similar compounds have demonstrated:
- Antidepressant Effects : By influencing serotonin pathways.
- Anxiolytic Properties : Through GABAergic mechanisms.
Case Studies
- Study on Indole Derivatives :
- Neuropharmacological Screening :
Propiedades
IUPAC Name |
4-chloro-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c28-22-12-10-21(11-13-22)27(33)30-16-17-31-18-25(23-8-4-5-9-24(23)31)34-19-26(32)29-15-14-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBMHUMTZMDRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














